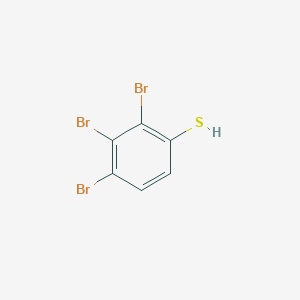

2,3,4-Tribromobenzene-1-thiol

Description

2,3,4-Tribromobenzene-1-thiol is a halogenated arenethiol, a class of organic compounds characterized by a sulfur-hydrogen group (thiol) and one or more halogen atoms attached to an aromatic ring. The presence of both the reactive thiol group and the bulky, electron-withdrawing bromine atoms imparts distinct chemical properties to the molecule, making it a valuable tool in the hands of synthetic chemists.

Halogenated thioaromatic compounds are a cornerstone in various fields, including medicinal chemistry, materials science, and agricultural science. nih.gov The introduction of halogen atoms onto a thioaromatic scaffold can significantly alter the compound's physical, chemical, and biological properties. nih.govpressbooks.pub This is due to the electronic effects (inductive and resonance) and steric hindrance exerted by the halogens. pressbooks.pub

The properties of halogenated compounds are diverse. For example, the polarity of the carbon-halogen bond varies depending on the halogen, with the C-F bond being the most polarized. pressbooks.pub This variation in polarity affects molecular dipole moments, which in turn influences properties like solubility and boiling points. pressbooks.pub Halogenated hydrocarbons have found applications as solvents, refrigerants, and in fire extinguishers. nc.govlibretexts.orgrroij.com

The true value of this compound lies in its utility as a synthetic building block. The thiol group serves as a handle for a variety of transformations, including oxidation, alkylation, and metal-catalyzed cross-coupling reactions. thieme-connect.de The bromine atoms, on the other hand, offer multiple sites for further functionalization, allowing for the construction of complex molecular architectures.

The site-selective cross-coupling of polyhalogenated arenes, where different halogen atoms can be selectively reacted, is a powerful strategy for building intricate molecules. acs.org This approach is particularly relevant for compounds like this compound. The ability to sequentially replace the bromine atoms with other functional groups opens up a vast chemical space for the synthesis of novel compounds with tailored properties.

For instance, polyhalogenated benzene (B151609) derivatives are used in the synthesis of metal-organic frameworks (MOFs). rsc.org The synthesis of unsymmetrical diaryl sulfides can be achieved through reactions involving arenethiols. researchgate.net Furthermore, Pd-catalyzed multifold carbon-sulfur cross-coupling reactions of indium tri(organothiolates) with polybrominated aromatic compounds have been developed, enabling the synthesis of di-, tri-, and tetrasulfides. figshare.comacs.org

The research landscape for halogenated arenethiols is rich and varied. One major area of investigation is their use in the synthesis of star-shaped molecules. rsc.org These molecules, with a central core and multiple radiating arms, have potential applications in materials science and drug delivery. The synthesis of such molecules often involves cross-coupling reactions where halogenated arenes are key starting materials. rsc.org

Another significant research direction is the development of new catalytic systems for the functionalization of halogenated arenes. This includes the use of magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. researchgate.net The development of greener synthetic methods, such as mechanochemical reactions, is also an active area of research. researchgate.net

Furthermore, the study of the fundamental properties of halogenated compounds, such as their halogen bonding capabilities, continues to be an area of interest. diva-portal.org Halogen bonding is a noncovalent interaction that plays a crucial role in crystal engineering and supramolecular chemistry. diva-portal.org Understanding these interactions is essential for the rational design of new materials with desired properties.

Structure

3D Structure

Properties

CAS No. |

443683-19-0 |

|---|---|

Molecular Formula |

C6H3Br3S |

Molecular Weight |

346.87 g/mol |

IUPAC Name |

2,3,4-tribromobenzenethiol |

InChI |

InChI=1S/C6H3Br3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |

InChI Key |

YILIWRGPGBLGAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1S)Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,4 Tribromobenzene 1 Thiol and Its Functionalized Derivatives

Precursor Synthesis Strategies for Polybrominated Benzenes

The synthesis of 2,3,4-tribromobenzene-1-thiol necessitates a highly substituted polybrominated benzene (B151609) precursor, typically 1,2,3,4-tetrabromobenzene (B13676488). The regioselective introduction of four bromine atoms in the required ortho- and meta-positions presents a synthetic challenge.

Regioselective Bromination Techniques

Direct bromination of benzene or monosubstituted benzenes generally does not yield the desired 1,2,3,4-tetrabromo substitution pattern due to the directing effects of the substituents. Therefore, multi-step strategies involving the manipulation of directing groups are often employed.

One plausible route begins with the bromination of a pre-substituted benzene ring where the substituents guide the incoming bromine atoms to the desired positions. For instance, the bromination of aniline (B41778) can be controlled to produce 2,4,6-tribromoaniline. Subsequent diazotization of the amino group followed by a Sandmeyer reaction can introduce a bromine atom, and further steps can lead to the desired substitution pattern. A more direct, albeit challenging, approach involves the controlled bromination of a less substituted bromobenzene (B47551). The regioselectivity of electrophilic aromatic bromination is influenced by the solvent, catalyst, and the nature of the brominating agent. mdpi.comnih.gov For instance, the use of zeolites as catalysts can enhance para-selectivity in the bromination of some aromatic compounds. nih.gov

A strategic approach to synthesizing the precursor could involve the bromination of 1,2,3-tribromobenzene (B42115). The synthesis of 1,2,3-tribromobenzene itself can be achieved from more readily available starting materials like p-nitroaniline through a sequence of bromination, diazotization, Sandmeyer reaction, and reduction of the nitro group. Further bromination of 1,2,3-tribromobenzene would need to be carefully controlled to favor the introduction of the fourth bromine atom at the C4 position. The existing bromine atoms are deactivating and ortho-, para-directing. In 1,2,3-tribromobenzene, the C4 and C5 positions are the most activated for further electrophilic substitution.

Table 1: Comparison of Regioselective Bromination Techniques

| Technique | Reagents and Conditions | Advantages | Limitations |

| Directed Bromination | Aniline, Br₂, Acetic Acid; then NaNO₂, HBr, CuBr | Good control over initial substitution pattern. | Multi-step, requires functional group manipulation. |

| Catalytic Bromination | Bromobenzene, Br₂, Zeolite or Lewis Acid Catalyst | Can enhance regioselectivity. nih.gov | May lead to mixtures of isomers. |

| Stepwise Bromination | 1,2,3-Tribromobenzene, Br₂, FeBr₃ | Potentially direct route to the precursor. | Requires careful control to avoid over-bromination and achieve desired regiochemistry. |

Conversion of Other Halogenated Benzenes

While less common for the synthesis of polybrominated benzenes, the conversion of other halogenated benzenes, such as chloro- or iodobenzenes, can be a viable strategy. For instance, a transhalogenation reaction could potentially be employed, although these are often equilibrium-driven processes and may not be synthetically efficient for preparing a specific isomer in high yield. More practically, a polyhalogenated benzene containing a different halogen, such as iodine, at a specific position could be synthesized and then subjected to a halogen exchange reaction, though this is not a common strategy for introducing multiple bromine atoms.

Thiolation Approaches for the Generation of this compound

Once the 1,2,3,4-tetrabromobenzene precursor is obtained, the introduction of the thiol group at the C1 position is the next critical step. This can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions with Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNA) on polyhalogenated benzenes can be a direct method for introducing a thiol group. wikipedia.orgmasterorganicchemistry.comnih.govyoutube.com In this reaction, a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH), displaces one of the bromine atoms. The reactivity of aryl halides in SNA reactions is enhanced by the presence of electron-withdrawing groups. While bromine atoms are weakly deactivating, the presence of multiple bromine atoms can sufficiently activate the ring for nucleophilic attack.

However, a significant challenge in the reaction of highly brominated benzenes with nucleophiles is the potential for competing debromination reactions. For instance, the reaction of hexabromobenzene (B166198) with sodium methoxide (B1231860) has been shown to result in protodebromination, yielding a mixture of tetrabromobenzenes. Similar side reactions could occur with sulfur nucleophiles, reducing the yield of the desired thiol. The choice of solvent and reaction conditions is crucial to minimize these side reactions. Aprotic polar solvents like DMF or DMSO are typically used to facilitate SNA reactions.

Table 2: Common Sulfur Nucleophiles for SNAr Reactions

| Nucleophile | Formula | Remarks |

| Sodium Hydrosulfide | NaSH | A common and effective sulfur nucleophile for the direct introduction of a thiol group. |

| Sodium Sulfide | Na₂S | Can also be used, often followed by an acidic workup to protonate the thiolate. |

| Thiourea | (NH₂)₂CS | Acts as a thiol surrogate, forming an isothiuronium (B1672626) salt that can be hydrolyzed to the thiol. taylorandfrancis.com |

Metal-Catalyzed Carbon-Sulfur Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds, offering a milder and more selective alternative to traditional SNA reactions. fiveable.menobelprize.orgnih.gov

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis of aryl thiols and their derivatives from aryl halides. fiveable.menobelprize.orgnih.gov These reactions typically involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a sulfur nucleophile and subsequent reductive elimination to afford the aryl thiol derivative and regenerate the Pd(0) catalyst.

A variety of sulfur sources can be employed in these reactions. Direct coupling with thiols is possible, but often requires the use of a base to generate the more nucleophilic thiolate. Alternatively, thiol surrogates can be used. For the synthesis of this compound, the reaction would involve the selective coupling of a sulfur nucleophile at the C1 position of 1,2,3,4-tetrabromobenzene. The challenge in this approach is to achieve selective monosubstitution without further reaction at the other bromine-substituted positions. The choice of ligand on the palladium catalyst is critical in controlling the reactivity and selectivity of the coupling reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the desired transformation.

The synthesis of S-aryl thioesters via palladium-catalyzed thiocarbonylation of aryl iodides has been reported, which could be a potential route to functionalized derivatives. rsc.org

Table 3: Key Components in Palladium-Catalyzed Thiolation

| Component | Example | Role in Catalytic Cycle |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, dppf | Stabilizes the palladium center and influences reactivity and selectivity. |

| Sulfur Source | Thiophenol, Sodium thiomethoxide | Provides the sulfur atom for the C-S bond formation. |

| Base | K₂CO₃, NaOtBu | Deprotonates the thiol or facilitates the catalytic cycle. |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

Copper-Catalyzed Thiolation Approaches

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a foundational method for the formation of aryl C–S bonds. wikipedia.org This approach is instrumental in synthesizing aryl thiols and thioethers, including the precursor to this compound, typically by reacting an aryl halide with a sulfur nucleophile. The synthesis would likely involve the reaction of a precursor such as 1,2,3,4-tetrabromobenzene with a suitable thiolating agent.

Traditional Ullmann conditions often necessitate harsh reaction parameters, including high temperatures (frequently over 200°C), polar aprotic solvents like DMF or N-methylpyrrolidone, and stoichiometric amounts of copper metal or copper(I) salts. wikipedia.org The reactivity of the aryl halide is a critical factor, with reactivity generally following the trend of I > Br > Cl. For a substrate like 1,2,3,4-tetrabromobenzene, the C-Br bond is the target for nucleophilic substitution.

Modern advancements in Ullmann-type reactions have led to the development of milder and more efficient catalytic systems. These improved methods often employ soluble copper(I) catalysts, such as CuI or CuBr, in conjunction with various ligands like phenanthrolines, diamines, or amino acids. These ligands enhance the solubility and reactivity of the copper catalyst, allowing the reactions to proceed at lower temperatures and with greater functional group tolerance. The mechanism of these reactions generally involves the formation of a copper(I) thiolate intermediate, which then reacts with the aryl halide. wikipedia.org

| Parameter | Typical Conditions for Copper-Catalyzed Thiolation |

| Copper Source | CuI, CuBr, Cu(OAc)₂, Copper powder |

| Ligands | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), Proline |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | DMF, DMSO, NMP, Toluene, Dioxane |

| Temperature | 80 - 210 °C |

| Thiolating Agent | Thiophenols, Alkyl thiols, Sodium hydrosulfide (NaSH) |

Radical Thiolation Strategies

As an alternative to traditional high-temperature thermal methods, radical thiolation strategies offer a milder pathway for the formation of C–S bonds. Photoinduced, copper-catalyzed cross-couplings represent a significant advancement in this area. These reactions can often be conducted at or below room temperature, enhancing their applicability for substrates with sensitive functional groups.

The mechanism for these photoinduced reactions is distinct from the classical Ullmann pathway and is proposed to proceed through a Single-Electron Transfer (SET) process. The key steps involve:

Formation of a copper(I)-thiolate complex from the thiol and a Cu(I) salt (e.g., CuI).

Photoexcitation of this complex, which then undergoes SET to the aryl halide (e.g., 1,2,3,4-tetrabromobenzene).

This electron transfer leads to the cleavage of the carbon-bromine bond, generating an aryl radical and a copper(II) species.

The aryl radical then combines with the copper-bound thiolate to form the final aryl thioether product.

This radical pathway avoids the need for harsh thermal conditions and is often compatible with a broader range of functional groups. The use of inexpensive copper catalysts without the need for complex ligands makes this an attractive and cost-effective method.

| Feature | Thermal Copper-Catalyzed Thiolation (Ullmann) | Radical (Photoinduced) Thiolation |

| Mechanism | Involves Cu(I)/Cu(III) catalytic cycle or related pathways. | Proceeds via Single-Electron Transfer (SET) and aryl radical intermediates. |

| Conditions | High temperatures (often >100°C). | Mild conditions (e.g., 0°C or room temperature) with light irradiation. |

| Initiation | Thermal energy. | UV or visible light. |

| Scope | Can be limited by high temperatures. | Broader functional group tolerance due to mild conditions. |

| Catalyst | Cu(I) or Cu(II) salts, often with ligands. | Simple Cu(I) salts (e.g., CuI) often without added ligands. |

Chemo- and Regioselectivity in Thiolation Processes

When synthesizing this compound from a precursor like 1,2,3,4-tetrabromobenzene, controlling the regioselectivity of the thiolation is paramount. Regioselectivity refers to the preferential reaction at one specific C-Br position over the others. Several factors govern the outcome of such nucleophilic aromatic substitution (SNA_r) and cross-coupling reactions on polyhalogenated arenes. nih.gov

Steric Hindrance: The four bromine atoms in 1,2,3,4-tetrabromobenzene are not sterically equivalent. The C-Br bonds at the C2 and C3 positions are flanked by two other bulky bromine atoms, making them more sterically hindered. In contrast, the C1 and C4 positions are less encumbered. Consequently, a nucleophilic attack by a thiolating agent is more likely to occur at the less sterically hindered C1 or C4 positions.

Electronic Effects: The electronic nature of the aromatic ring influences the reactivity of the C-Br bonds. While all four positions are electronically similar, subtle differences in inductive effects from the neighboring bromine atoms can influence the electrophilicity of the carbon centers. stackexchange.com In electrophilic aromatic substitution, the directing effects of substituents are well-established. youtube.comyoutube.comlibretexts.org For nucleophilic substitution on polyhalogenated arenes, the most electrophilic carbon, often influenced by the stability of the intermediate (e.g., Meisenheimer complex) or the transition state, will be the preferred site of attack. nih.gov

Reaction Mechanism: The operative mechanism (e.g., classical SNAr, radical-mediated, or Ullmann-type) can also influence the regiochemical outcome. For instance, in radical processes, the stability of the resulting aryl radical intermediate could play a role in directing the substitution.

Given these factors, it is predicted that the thiolation of 1,2,3,4-tetrabromobenzene would preferentially yield a mixture of this compound (from attack at C1) and 3,4,5-tribromobenzene-1-thiol (B2900222) (from attack at C4), with substitution at the internal C2 and C3 positions being less favorable due to increased steric hindrance.

Divergent Synthesis Strategies for Multivalent Architectures Incorporating Thiolated Bromobenzenes

Divergent synthesis is a powerful strategy in which a single, multifunctional core molecule is elaborated through various reaction pathways to rapidly generate a library of diverse compounds. This compound is an excellent scaffold for such an approach, possessing two orthogonal sets of reactive sites: the thiol group and the three C-Br bonds.

Derivatization at the Thiol Group: The sulfur atom offers a versatile handle for functionalization. It can be alkylated to form thioethers, oxidized to sulfoxides or sulfones, or engaged in "click" reactions like thiol-ene and thiol-yne additions (see section 2.4.1). These transformations introduce a wide range of functionalities while leaving the bromine atoms untouched for subsequent modifications.

Functionalization of the C-Br Bonds: The three carbon-bromine bonds on the aromatic ring serve as anchor points for numerous transition-metal-catalyzed cross-coupling reactions. By employing methodologies such as Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions, the bromine atoms can be sequentially or simultaneously replaced with aryl, vinyl, alkynyl, or amino groups. The inherent differences in the steric and electronic environment of the three C-Br bonds may allow for selective, stepwise functionalization, further diversifying the potential products. nih.gov

This dual reactivity allows for the systematic construction of complex, multivalent molecules where different functionalities can be precisely installed at defined positions on the benzene ring and the sulfur atom.

Integration of "Click" Chemistry Principles for Derivatization

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, wide in scope, and generate minimal byproducts, making them ideal for molecular derivatization. wikipedia.org The unique structure of this compound allows for the powerful integration of several "click" chemistry principles.

The thiol group of this compound is perfectly suited for participation in thiol-ene and thiol-yne "click" reactions. rsc.org

The thiol-ene reaction involves the addition of the S-H bond across a carbon-carbon double bond (an alkene or "ene"). wikipedia.org The reaction is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism. mdpi.com This process is highly efficient and exhibits anti-Markovnikov regioselectivity, where the sulfur atom adds to the less substituted carbon of the double bond. wikipedia.org This pathway provides a robust method for covalently linking the tribromobenzene thiol scaffold to any molecule containing an alkene functionality. researchgate.net

The thiol-yne reaction is the analogous addition of a thiol to a carbon-carbon triple bond (an alkyne or "yne"). This reaction can also be initiated by radicals. A key feature of the thiol-yne reaction is that it can proceed in a stepwise manner. The first addition of the thiol to the alkyne yields a vinyl sulfide. This intermediate contains a new double bond that can then react with a second equivalent of the thiol in a subsequent thiol-ene reaction, leading to a 1,2-dithioether product. This stepwise reactivity allows for the introduction of either one or two thiol molecules per alkyne, offering further control over the final molecular architecture.

| Reaction | Substrate | Key Features | Product Type |

| Thiol-Ene | Alkenes (e.g., allyl alcohol, styrene, acrylates) | Radical-mediated, Anti-Markovnikov selectivity, High efficiency | Thioether |

| Thiol-Yne | Alkynes (e.g., phenylacetylene, propargyl alcohol) | Radical-mediated, Can lead to mono- or di-addition | Vinyl sulfide or 1,2-Dithioether |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click" reaction, forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. While this compound cannot directly participate in this reaction, it serves as an excellent precursor for molecules that can.

To utilize CuAAC, one of the C-Br bonds on the scaffold must first be converted into either an azide or a terminal alkyne.

Azide Functionalization: A bromine atom can be replaced by an azide group (N₃) via a nucleophilic substitution reaction, often catalyzed by copper.

Alkyne Functionalization: A terminal alkyne can be installed using a Sonogashira cross-coupling reaction between the aryl bromide and an alkyne such as trimethylsilylacetylene, followed by deprotection.

During these transformations, the thiol group would typically need to be protected (e.g., as a thioester or trityl thioether) to prevent side reactions. Once the azide- or alkyne-functionalized precursor is synthesized, it can be "clicked" with a complementary alkyne or azide, respectively, using a Cu(I) catalyst (often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent like sodium ascorbate). nih.gov This strategy enables the covalent linkage of the tribromobenzene thiol core to a vast array of other molecules, including polymers, biomolecules, and fluorescent dyes. It is important to note that free thiols can sometimes interfere with the CuAAC reaction, potentially leading to the formation of thiotriazole byproducts, which underscores the need for careful reaction design and potential protecting group strategies. nih.govacs.orgresearchgate.net

Challenges and Innovations in Synthetic Efficiency and Yield Optimization

The synthesis of this compound is fraught with challenges that necessitate innovative approaches to optimize efficiency and yield. The primary difficulties stem from the polybrominated nature of the substrate, which influences reactivity, selectivity, and potential side reactions.

Challenges:

Steric Hindrance: The presence of three bromine atoms in adjacent positions (2, 3, and 4) creates significant steric bulk around the reaction center (C1). This can hinder the approach of nucleophiles or catalysts, thereby slowing down the reaction rate and potentially lowering the yield.

Selectivity: In a starting material like 1,2,3,4-tetrabromobenzene, achieving selective monosubstitution at the C1 position can be challenging. The different bromine atoms may have slightly different reactivities, and controlling the reaction conditions to favor the desired isomer is crucial. Over-reaction to form disubstituted products is also a potential issue.

Side Reactions: The harsh conditions that may be required to activate the C-Br bond for substitution can lead to side reactions such as debromination or rearrangement of the bromine atoms on the benzene ring.

Purification: The separation of the desired product from unreacted starting materials, isomers, and other byproducts can be difficult due to the similar physical properties of these polyhalogenated compounds.

Innovations in Yield Optimization:

To overcome these challenges, several innovative strategies can be employed to enhance the efficiency and yield of the synthesis of this compound.

Advanced Catalysis: The use of highly active and selective catalysts is paramount. For instance, in copper-catalyzed C-S coupling reactions, the choice of ligand for the copper center can significantly influence the reaction's efficiency and selectivity. The development of tailored ligands that can operate under milder conditions and tolerate the sterically hindered environment of the substrate is a key area of innovation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in many organic transformations, including nucleophilic aromatic substitution. researchgate.net By providing rapid and uniform heating, microwaves can help overcome the activation energy barrier for the C-Br bond cleavage, potentially leading to cleaner reactions with fewer side products.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer several advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. It can also enhance safety when dealing with potentially hazardous reagents or intermediates.

Protecting Group Strategies: To avoid unwanted reactions of the thiol group during subsequent functionalization steps, the use of appropriate protecting groups is essential. The trityl group is a common protecting group for thiols that can be removed under specific conditions. nih.gov

The optimization of the synthesis of this compound would likely involve a systematic study of various reaction parameters, including the choice of catalyst, solvent, base, temperature, and reaction time. A design of experiments (DoE) approach could be employed to efficiently screen these parameters and identify the optimal conditions for maximizing the yield of the desired product.

Chemical Reactivity and Transformation Pathways of 2,3,4 Tribromobenzene 1 Thiol Derivatives

Reactivity of Bromine Substituents in Cross-Coupling Reactions

The three bromine atoms on the benzene (B151609) ring are key sites for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The reactivity of these aryl-bromide bonds allows for the introduction of a wide range of aryl, alkynyl, and alkyl groups, enabling the synthesis of complex molecular architectures. The general order of reactivity for halogens in these reactions is I > Br > OTf >> Cl. libretexts.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. libretexts.orgnih.gov This reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.org

The reaction mechanism involves three primary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromide bond of the 2,3,4-tribromobenzene-1-thiol derivative, forming a Pd(II) species. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the palladium(0) catalyst. libretexts.org

For a substrate like this compound, selective or multiple couplings can be achieved. The reaction's versatility is enhanced by the wide availability of boronic acids and the tolerance of various functional groups. nih.govresearchgate.net Nickel catalysts have also been developed and show good reactivity, especially with less reactive chloride substrates. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for optimizing reaction yields and selectivity. rsc.org

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Role & Examples | Citation |

|---|---|---|

| Catalyst | Facilitates the reaction. Typically Pd(0) complexes like Pd(PPh₃)₄ or Ni complexes. | libretexts.org |

| Organoboron Reagent | Source of the new aryl group. Arylboronic acids or arylboronic esters are common. | libretexts.orgrsc.org |

| Organic Halide | The electrophilic partner (e.g., the bromines on the benzene ring). | libretexts.org |

| Base | Activates the organoboron reagent for transmetalation. Examples include K₂CO₃, K₃PO₄, NaOH. | libretexts.org |

| Solvent | Provides the reaction medium. Common solvents include THF, DMF, and aqueous mixtures. | libretexts.org |

The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is characteristically co-catalyzed by palladium and copper(I) complexes and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The catalytic cycle is understood to involve two interconnected cycles:

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the palladium(0) catalyst to the aryl-bromide bond.

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.

The final step is reductive elimination from the palladium complex to yield the aryl-alkyne product and regenerate the Pd(0) catalyst. wikipedia.org The reaction conditions are generally mild, often proceeding at room temperature, which allows for high functional group tolerance. wikipedia.orglibretexts.org For polyhalogenated substrates like this compound, the difference in reactivity between bromine and other halogens can be exploited for selective functionalization. wikipedia.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Description | Citation |

|---|---|---|

| Palladium Catalyst | Typically PdCl₂(PPh₃)₂, Pd(PPh₃)₄. | beilstein-journals.org |

| Copper(I) Co-catalyst | Usually CuI, which increases reactivity and allows for milder conditions. | libretexts.orgbeilstein-journals.org |

| Terminal Alkyne | The nucleophilic coupling partner. | wikipedia.org |

| Base | An amine, such as triethylamine (B128534) or diisopropylamine, which acts as both a base and a solvent. | beilstein-journals.org |

| Solvent | Often the amine base itself or solvents like THF or DMF. | wikipedia.org |

The Negishi cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgjk-sci.com A key advantage of the Negishi coupling is the high reactivity and exceptional functional group tolerance of organozinc reagents. jk-sci.comsigmaaldrich.comuni-muenchen.de

Organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal, and can even be generated in situ, avoiding the handling of sensitive reagents. wikipedia.orgnih.gov The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination sequence. jk-sci.com The reaction is highly effective for coupling aryl bromides with a wide range of alkyl-, alkenyl-, and arylzinc reagents. nih.govacs.org This makes it a suitable method for the functionalization of the bromine positions on the this compound scaffold, allowing for the introduction of diverse carbon-based substituents. organic-chemistry.orgwuxiapptec.com

Reactivity of the Thiol Group in Functionalization

The thiol (-SH) group is a versatile functional handle that can undergo a range of transformations, primarily involving reactions as a nucleophile or undergoing oxidation.

The most common reaction of thiols is their conversion to thioethers (also known as sulfides). This can be readily achieved via the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an electrophile. masterorganicchemistry.com

A standard method involves an S_N2 reaction between the thiolate and an alkyl halide. masterorganicchemistry.comyoutube.com The thiol is first treated with a base (e.g., sodium hydride, sodium hydroxide) to generate the thiolate, which subsequently attacks the alkyl halide to form the thioether. masterorganicchemistry.com

Aryl thioethers can be synthesized through transition metal-catalyzed cross-coupling reactions, where the thiol couples with an aryl halide. organic-chemistry.org These reactions are often catalyzed by copper or palladium complexes. organic-chemistry.org Alternatively, under certain conditions, direct nucleophilic aromatic substitution (S_NAr) can occur if the aromatic ring of the electrophile is sufficiently electron-deficient. acsgcipr.org

Table 3: Common Methods for Thioether Synthesis from Thiols

| Method | Reagents and Conditions | Product Type | Citation |

|---|---|---|---|

| Williamson-type Synthesis | 1. Base (e.g., NaH, NaOH) 2. Alkyl Halide (R-X) | Alkyl Aryl Sulfide (B99878) | masterorganicchemistry.com |

| Metal-Catalyzed C-S Coupling | Aryl Halide (Ar-X), Catalyst (e.g., CuI, Pd complex), Base | Diaryl Sulfide | organic-chemistry.org |

| Nucleophilic Aromatic Substitution (S_NAr) | Electron-deficient Aryl Halide, Base | Diaryl Sulfide | acsgcipr.org |

The sulfur atom in the thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The oxidation state of sulfur can be controlled by the choice of oxidizing agent and reaction conditions.

A mild oxidation of a thiol typically results in the formation of a disulfide (Ar-S-S-Ar) through the coupling of two thiol molecules. masterorganicchemistry.com This transformation can be promoted by a range of reagents, including mild oxidants or even atmospheric oxygen under certain conditions.

If the thiol is first converted to a thioether, the sulfur atom can be further oxidized. Stronger oxidizing agents can convert thioethers into sulfoxides (Ar-S(=O)-R) and subsequently to sulfones (Ar-S(=O)₂-R). researchgate.net These oxidative transformations can significantly alter the electronic properties of the molecule. The presence of multiple bromine atoms on the benzene ring may also influence the oxidative stability and reactivity of the thiol group. Studies on polybrominated diphenyl ethers (PBDEs) have shown that these compounds can induce oxidative stress, which involves the depletion of cellular thiols like glutathione. nih.gov

Nucleophilic Reactivity in Condensation Reactions

The thiol (-SH) group of this compound, while being a sulfur analogue of an alcohol, exhibits distinct reactivity. Thiols are generally considered good nucleophiles in organic reactions, particularly in their deprotonated thiolate (S⁻) form. masterorganicchemistry.comlibretexts.org However, the presence of three electron-withdrawing bromine atoms on the benzene ring decreases the electron density on the sulfur atom through inductive effects, thereby reducing its intrinsic nucleophilicity compared to unsubstituted benzenethiol (B1682325).

Despite this reduced nucleophilicity, the thiol group can participate in condensation reactions, especially with highly reactive carbonyl compounds like aldehydes. These reactions typically proceed via the formation of a hemithioacetal intermediate, which can then react further to form a stable thioacetal. mdpi.comnih.gov The reaction is often catalyzed by an acid or proceeds more readily after converting the thiol to the more potent thiolate nucleophile with a base.

The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon. While specific studies on this compound are not prevalent, its behavior can be inferred from known reactions of other halogenated thiophenols. mdpi.com

Table 1: Hypothetical Condensation Reactions of this compound

| Reactant | Conditions | Expected Product | Reaction Type |

|---|---|---|---|

| Formaldehyde (HCHO) | Acid catalyst (e.g., HCl) | Bis(2,3,4-tribromophenylthio)methane | Thioacetal formation |

| Acetone ((CH₃)₂CO) | Lewis acid (e.g., ZnCl₂) | 2,2-Bis(2,3,4-tribromophenylthio)propane | Thioketal formation |

| Benzaldehyde (C₆H₅CHO) | Base (e.g., NaH) then Aldehyde | (2,3,4-Tribromophenylthio)(phenyl)methanol (Hemithioacetal) | Nucleophilic Addition |

Exploration of Multi-functionalization Strategies at Diverse Sites

This compound is a versatile substrate for multi-functionalization due to its distinct reactive sites: the thiol group, the three carbon-bromine bonds, and the aromatic ring itself. This allows for the sequential or selective modification of the molecule to build more complex structures.

Functionalization at the Thiol Group: The sulfur atom offers several transformation pathways.

S-Alkylation/S-Arylation: The thiol can be converted to its conjugate base, a thiolate, which is an excellent nucleophile for Sₙ2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.comlibretexts.org

Oxidation: Mild oxidizing agents like iodine (I₂) or air can convert the thiol to its corresponding disulfide, bis(2,3,4-tribromophenyl) disulfide. masterorganicchemistry.comwikipedia.org Stronger oxidizing agents, such as hydrogen peroxide or peroxyacids, can further oxidize the sulfur to form sulfinic acids (RSO₂H) or sulfonic acids (RSO₃H). wikipedia.orgsci-hub.se

Functionalization at the Carbon-Bromine Bonds: The three bromine atoms serve as handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnobelprize.org

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst can replace one or more bromine atoms with aryl or vinyl groups. nobelprize.org

Stille Coupling: This involves coupling with organostannanes, also catalyzed by palladium.

Heck Coupling: Alkenes can be coupled at the C-Br positions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, converting the C-Br bond to an amine.

Site-selectivity is a key challenge in the functionalization of polyhalogenated arenes. acs.orgtcsedsystem.edunih.gov The reactivity of the C-Br bonds in this compound towards palladium-catalyzed coupling is influenced by both electronic and steric effects. The C-Br bond at the 4-position (para to the -SH group) is generally the most electronically activated towards oxidative addition to the palladium(0) catalyst. The C-Br at the 2-position (ortho) is also activated but may be subject to steric hindrance from the bulky thiol group. The C-Br at the 3-position (meta) is the least electronically activated. This reactivity difference can be exploited for selective, stepwise functionalization. nih.govnih.gov

Table 2: Potential Site-Selective Functionalization Reactions

| Reactive Site | Reagent/Reaction Type | Potential Product | Controlling Factors |

|---|---|---|---|

| C4-Br | Suzuki Coupling (1 eq. Ar-B(OH)₂) | 4-Aryl-2,3-dibromobenzene-1-thiol | Electronic activation (para) |

| C2-Br | Suzuki Coupling (controlled conditions) | 2-Aryl-3,4-dibromobenzene-1-thiol | Electronic activation (ortho) vs. Steric hindrance |

| -SH | Oxidation (e.g., H₂O₂) | 2,3,4-Tribromobenzenesulfonic acid | Reagent choice |

| -SH and C-Br | S-Alkylation (e.g., CH₃I/base) then Suzuki Coupling | Multi-substituted thioether | Stepwise synthesis |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

Elucidation of Reaction Intermediates

The study of reaction mechanisms often involves the detection or postulation of transient intermediates.

Thiolate Anion (RS⁻): In base-mediated reactions, the first intermediate is the thiolate anion, formed by deprotonation of the thiol. Its formation is a simple acid-base equilibrium.

Thiyl Radical (RS•): One-electron oxidation of the thiol group, which can occur in certain redox processes, leads to the formation of a highly reactive thiyl radical. nih.govportlandpress.com These radicals can then, for example, dimerize to form a disulfide.

Sulfenic Acid (RSOH): Two-electron oxidation of a thiol, such as by hydrogen peroxide, can proceed through a sulfenic acid intermediate. nih.govrsc.org These species are often highly reactive but have been observed directly in sterically hindered systems. rsc.org Further oxidation leads to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.

Meisenheimer Complex: In the case of nucleophilic aromatic substitution (SₙAr) at one of the C-Br positions, the reaction would proceed through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acs.orgmasterorganicchemistry.com However, due to the high energy of displacing a bromide, these reactions are less common than metal-catalyzed couplings for aryl bromides.

Organopalladium Intermediates: For cross-coupling reactions, the mechanism involves a catalytic cycle with organopalladium intermediates. The key steps are the oxidative addition of the aryl bromide to a Pd(0) complex to form an Ar-Pd(II)-Br intermediate, followed by transmetalation with the coupling partner and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orgrsc.org

Kinetic and Thermodynamic Aspects of Reactions

The outcome of chemical reactions involving this compound is governed by the principles of chemical kinetics and thermodynamics.

Thermodynamics: The acidity of the thiol group, quantified by its pKa value, is a key thermodynamic parameter. Studies on substituted benzenethiols show that electron-withdrawing substituents, like bromine, generally increase acidity (lower pKa) by stabilizing the resulting thiolate anion. rsc.orgrsc.org Therefore, this compound is expected to be more acidic than benzenethiol itself. In multi-site reactions, the final product distribution under thermodynamic control (e.g., high temperature, long reaction time) will favor the most stable isomer.

Kinetics: The rate of a reaction is determined by its activation energy. For competing reactions, such as substitution at the different C-Br positions, the product formed fastest (the kinetic product) will predominate under conditions where the reaction is irreversible (e.g., low temperature). rsc.org As discussed, the kinetic order of reactivity for C-Br bonds in palladium-catalyzed couplings is often C4 > C2 > C3, based on a combination of electronic and steric factors that influence the rate-determining oxidative addition step. acs.orgnih.gov

Table 3: Summary of Kinetic and Thermodynamic Considerations

| Reaction / Process | Governing Principle | Key Factors | Expected Outcome |

|---|---|---|---|

| Thiol Deprotonation | Thermodynamic (Equilibrium) | pKa of thiol, Strength of base | Formation of thiolate favored by stronger bases. Thiol is more acidic than unsubstituted benzenethiol. rsc.org |

| Selective C-Br Coupling (Low Temp) | Kinetic Control | Activation energy of oxidative addition at each C-Br site. nih.gov | Preferential formation of the product from reaction at the most electronically activated, accessible site (likely C4). |

| Selective C-Br Coupling (High Temp) | Thermodynamic Control | Relative stability of the final products. | Formation of the most thermodynamically stable multi-substituted isomer, which may differ from the kinetic product. |

| Thiol Oxidation | Kinetic/Mechanism Dependent | Oxidant strength, Reaction conditions. nih.gov | Mild oxidants yield disulfide (kinetic product); strong oxidants yield sulfonic acid (thermodynamic product). |

Computational Chemistry and Theoretical Investigations of 2,3,4 Tribromobenzene 1 Thiol and Its Derivatives

Molecular Geometry and Electronic Structure Analysis

The molecular structure and electronic properties of 2,3,4-tribromobenzene-1-thiol are foundational to understanding its reactivity. The benzene (B151609) ring is substituted with three adjacent bromine atoms and a thiol (-SH) group. This substitution pattern breaks the symmetry of the benzene ring and significantly influences its geometry and electron distribution.

The heavy bromine atoms and the sulfur atom of the thiol group are expected to cause some distortion in the planarity of the benzene ring. The steric hindrance between the adjacent bromine atoms and between the bromine at position 2 and the thiol group at position 1 will likely lead to out-of-plane deviations and increased bond lengths.

The electronic structure is governed by the interplay of inductive and resonance effects. The three bromine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). The thiol group is also weakly electron-withdrawing by induction but can act as a weak electron-donating group through resonance (+M) by sharing one of its lone pairs with the aromatic π-system. The cumulative effect of three bromine atoms, however, is expected to render the aromatic ring electron-deficient.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on standard bond lengths and angles for related molecules. Precise values would require specific quantum chemical calculations.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between a carbon atom of the benzene ring and a bromine atom. |

| C-S Bond Length | ~1.78 Å | The length of the covalent bond between a carbon atom of the benzene ring and the sulfur atom of the thiol group. |

| S-H Bond Length | ~1.34 Å | The length of the covalent bond between the sulfur and hydrogen atoms of the thiol group. |

| C-C-C Bond Angle | ~120° (with deviations) | The angle between three adjacent carbon atoms in the benzene ring; steric hindrance may cause deviations from the ideal 120°. |

| C-C-Br Bond Angle | ~120° (with deviations) | The angle formed by two ring carbons and a bromine atom. |

| C-C-S Bond Angle | ~123° | The angle formed by two ring carbons and the sulfur atom; often slightly larger than 120° due to the size of the sulfur atom. |

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules like this compound. researchgate.net DFT calculations, commonly using functionals such as B3LYP or ωB97X-D combined with basis sets like 6-311+G(d,p), can provide a wealth of information.

Key Research Findings from DFT:

Optimized Geometry: DFT calculations can determine the lowest-energy three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net

Vibrational Frequencies: Calculation of harmonic vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Electronic Properties: DFT is used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. researchgate.net The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For this molecule, the electron-withdrawing bromine atoms are expected to lower the energies of both HOMO and LUMO.

Thermochemical Data: Properties like enthalpy, entropy, and Gibbs free energy can be computed, allowing for the prediction of reaction thermodynamics.

Table 2: Representative Data from a Hypothetical DFT Calculation on this compound Note: These values are illustrative of typical DFT outputs for similar molecules.

| Property | Hypothetical Value | Significance |

|---|---|---|

| Dipole Moment | ~2.5 Debye | Indicates the overall polarity of the molecule, arising from the asymmetrical arrangement of polar C-Br and S-H bonds. |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons; a lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons; a lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap generally implies higher stability and lower chemical reactivity. |

Beyond DFT, other computational methods offer a spectrum of accuracy and cost.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. acs.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) offer a systematic path to high accuracy. mdpi.com For a molecule like this compound, high-level ab initio calculations would provide benchmark data for geometry and energy, though at a significantly higher computational expense than DFT. acs.orgmdpi.com They are particularly useful for validating results from less computationally demanding methods.

Semi-Empirical Methods: These methods, such as AM1, PM3, and PM7, simplify the quantum mechanical calculations by incorporating parameters derived from experimental data. acs.org They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for performing high-throughput screening. rowan.edu However, their accuracy is limited by the parameterization, and they may not perform as reliably for molecules with unusual bonding or electronic structures, such as heavily halogenated systems. rowan.edu

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, potential reactions include nucleophilic aromatic substitution (SNAr) at the C-Br bonds, reactions involving the thiol group (such as deprotonation or oxidation), and palladium-catalyzed cross-coupling reactions. acs.orgrsc.org

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). masterorganicchemistry.com The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy along the minimum energy reaction path. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea), which is the primary determinant of the reaction rate according to the Hammond postulate and transition state theory. masterorganicchemistry.com

Computational methods can locate the precise geometry of a transition state and calculate its energy. This involves optimization algorithms that search for a saddle point on the potential energy surface. A key confirmation of a true transition state is the calculation of vibrational frequencies, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of a C-Br bond and formation of a new bond). masterorganicchemistry.commasterorganicchemistry.com For reactions like the SNAr on this compound, computational studies can predict which of the three bromine atoms is most susceptible to substitution by calculating and comparing the activation energies for attack at each position. masterorganicchemistry.comijrar.orgmsu.edu

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. For this compound, the primary conformational flexibility arises from the rotation around the C-S single bond, which changes the orientation of the thiol hydrogen relative to the benzene ring and its substituents.

A conformational analysis can be performed computationally by creating a potential energy surface (PES). This is done by systematically varying the dihedral angle of interest (in this case, the C2-C1-S-H dihedral angle) and calculating the energy at each point, while allowing the rest of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformers and the energy barriers to rotation between them. Due to steric hindrance from the bromine atom at the C2 position, a significant energy difference between conformers where the S-H bond is pointing towards (syn) or away from (anti) this bromine atom is expected.

Table 3: Hypothetical Conformational Analysis Data for this compound Note: The energy values are illustrative, representing a likely outcome of a PES scan.

| Conformer | C2-C1-S-H Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~180° | 0.0 | The most stable conformer, with the S-H bond pointing away from the C2-Br to minimize steric repulsion. |

| Local Minimum | ~0° | +2.5 | A less stable conformer, with the S-H bond eclipsing the C1-C2 bond, leading to steric clash with the C2-Br. |

| Rotational Barrier | ~90° | +3.5 | The transition state for rotation between the two minima. |

The Unified Reaction Valley Approach (URVA) is a sophisticated computational methodology used to gain a deep and detailed understanding of chemical reaction mechanisms. URVA goes beyond simply identifying stationary points (reactants, products, transition states) and instead analyzes the entire reaction pathway connecting them.

URVA describes a chemical reaction in terms of the reaction path and the surrounding "reaction valley" on the potential energy surface. The core of the analysis lies in the curvature of the reaction path. Maxima in the path curvature profile pinpoint where the most significant chemical changes occur, such as bond breaking, bond formation, charge transfer, and atomic rehybridization. By decomposing this curvature into contributions from the molecule's internal coordinates (bond lengths, angles, etc.), URVA provides a precise, step-by-step narrative of how the electronic structure of the reacting species evolves during the transformation.

For a reaction involving this compound, such as a thiolation reaction or a substitution, URVA could be employed to:

Identify the exact points along the reaction coordinate where the C-Br bond begins to weaken and the new bond with an incoming nucleophile begins to form.

Quantify the extent of charge transfer between the reactants at each stage of the reaction.

Analyze the role of the spectator bromine atoms and the thiol group in stabilizing or destabilizing the reaction complex as it evolves from reactants to products.

This level of detail provides a comprehensive picture of the reaction dynamics and the electronic factors that govern the mechanism.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activities. For halogenated aromatic compounds, such as derivatives of bromobenzene (B47551) and thiophenol, QSAR is instrumental in forecasting molecular behavior without the need for extensive empirical testing. nih.govosti.gov

The fundamental principle of QSAR/QSPR is that the properties of a chemical are intrinsically linked to its molecular structure. By calculating a set of numerical descriptors that quantify various aspects of a molecule's topology, geometry, and electronic character, it is possible to build robust predictive models. sciepub.com For halogenated aromatic xenobiotics, these descriptors often include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap (dE), and molecular polarizability. osti.govmdpi.com

Hydrophobicity: Often represented by the logarithm of the partition coefficient (logP).

Steric/Topological Indices: Descriptors related to molecular size, shape, and branching.

These models have been successfully applied to predict the affinity of halogenated aromatic hydrocarbons for the aryl hydrocarbon receptor (AhR), a key event linked to several toxic responses. nih.govnih.gov While specific QSAR models for this compound are not extensively documented in current literature, the established methodologies for polyhalogenated aromatics provide a clear framework for their development. osti.gov Such models could predict properties like environmental persistence, potential for bioaccumulation, and receptor-mediated effects, guiding the design of safer and more effective chemical entities. mdpi.com

Computational Design of Functionalized Derivatives

The in silico design of novel molecules through functionalization is a powerful application of computational chemistry, allowing for the targeted tuning of molecular properties. Using methods like Density Functional Theory (DFT), researchers can modify a core chemical scaffold—in this case, this compound—and predict the resulting changes in its electronic structure and reactivity before attempting synthesis. researchgate.netichem.md This predictive capability accelerates the discovery of derivatives with desired characteristics for applications in materials science or as intermediates in organic synthesis. nih.govnih.gov

By introducing various functional groups onto the benzene ring or modifying the thiol group, it is possible to systematically alter the molecule's properties. For instance, electron-withdrawing groups (e.g., -NO₂, -CF₃) are expected to lower the HOMO and LUMO energy levels and increase the molecule's electrophilicity. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would raise the HOMO energy, making the molecule more susceptible to electrophilic attack. ichem.mdcolab.ws

The following table outlines a theoretical design study for functionalized derivatives of this compound, detailing the proposed modifications and the key properties that would be calculated using DFT to assess their potential.

| Derivative Name | Proposed Functionalization | Key Properties for DFT Calculation | Predicted Impact and Rationale |

|---|---|---|---|

| 5-Nitro-2,3,4-tribromobenzene-1-thiol | Addition of a nitro group (-NO₂) at the C5 position. | HOMO-LUMO gap, Electron Affinity, Dipole Moment. | The strong electron-withdrawing nitro group is predicted to significantly lower the HOMO-LUMO gap, increasing chemical reactivity and electron-accepting capability. colab.ws |

| 5-Methoxy-2,3,4-tribromobenzene-1-thiol | Addition of a methoxy (B1213986) group (-OCH₃) at the C5 position. | HOMO Energy, Ionization Potential, Bond Dissociation Energy (S-H). | The electron-donating methoxy group would raise the HOMO energy level, potentially increasing the molecule's nucleophilicity and altering its surface adsorption properties. ichem.md |

| 2,3,4-Tribromobenzene-1,5-dithiol | Addition of a second thiol group (-SH) at the C5 position. | Molecular Geometry, Surface Adsorption Energy, Intermolecular Interaction Potential. | The presence of a second thiol group could enable the molecule to act as a bidentate linker, facilitating unique self-assembly motifs on metal surfaces or the formation of coordination polymers. |

| 5-(Trifluoromethyl)-2,3,4-tribromobenzene-1-thiol | Addition of a trifluoromethyl group (-CF₃) at the C5 position. | HOMO-LUMO gap, Molecular Electrostatic Potential. | The -CF₃ group acts as a strong electron-withdrawing group and is highly lipophilic, which would alter both the electronic properties and potential intermolecular interactions. colab.ws |

Simulation of Molecular Interactions and Assembly

Understanding how molecules interact with each other and with surfaces is critical for developing new materials, particularly in the realm of nanotechnology and surface science. Molecular Dynamics (MD) simulations are a primary computational tool for investigating these phenomena at an atomistic level. acs.orgkoreascience.kr For aryl thiols like this compound, MD simulations are invaluable for predicting their behavior in forming self-assembled monolayers (SAMs) on metal substrates such as gold (Au). nih.govdtic.mil

These simulations can model the complex interplay of forces that govern molecular assembly, including the covalent bonding of the thiol group to the surface, van der Waals forces, and non-covalent interactions like halogen bonding (Br···Br) and halogen-hydrogen (Br···H) bonding between adjacent molecules. aip.orglmaleidykla.lt The heavy bromine substituents on the this compound scaffold are expected to play a significant role in directing the packing and orientation of the molecules within a monolayer through such halogen bonds. nih.govresearchgate.net

Simulations can provide detailed insights into the structural and dynamic properties of the resulting molecular assemblies. A typical MD simulation protocol for studying the self-assembly of these derivatives on a Au(111) surface is outlined in the table below.

| Simulation Parameter | Typical Implementation Details | Rationale and Significance |

|---|---|---|

| Force Field | General Amber Force Field (GAFF) for the organic molecule; Embedded-Atom Method (EAM) for the gold slab. | Accurately models the intramolecular and intermolecular forces of the thiol derivatives and the metallic nature of the substrate. |

| System Setup | A slab of Au(111) surface (e.g., 6 layers thick) with a defined number of thiol molecules (e.g., 100-300) placed above it in a simulation box with periodic boundary conditions. | Creates a realistic model of the molecule-surface interface and allows for the simulation of a continuous monolayer. acs.org |

| Simulation Conditions | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) ensemble; Temperature at 300 K; Simulation time of 50-200 ns. | Allows the system to reach thermal equilibrium and provides sufficient timescale to observe the self-assembly process and subsequent dynamics. |

| Analyzed Properties | Monolayer thickness, average molecular tilt angle, radial distribution functions (RDFs), diffusion coefficients, interaction energies (molecule-molecule and molecule-surface). | These metrics provide quantitative characterization of the final assembled structure, its stability, ordering, and the nature of the interactions governing its formation. acs.orgnih.gov |

Applications in Advanced Materials Science

Integration into Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for a wide range of applications. mdpi.commdpi.com The strategic incorporation of functional monomers is key to tuning their properties.

Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups into a pre-existing COF. rsc.orgnih.gov This approach is particularly useful when the desired functional groups are not compatible with the initial synthesis conditions. mdpi.com A common PSM technique is the "thiol-ene" click reaction, where a thiol is reacted with a vinyl-functionalized COF. rsc.orgjiangnan.edu.cnnih.gov This method is highly efficient and allows for the covalent attachment of thiol-containing molecules to the framework's pores. nih.gov

In a hypothetical scenario, a COF could be constructed using a vinyl-containing monomer. Subsequently, 2,3,4-Tribromobenzene-1-thiol could be introduced into the pores via a thiol-ene reaction, thereby functionalizing the framework with both thiol and bromo groups. rsc.orgnih.gov This bifunctional modification could pave the way for materials with dual capabilities, such as simultaneous catalysis and analyte capture.

Table 1: Strategies for Incorporating Thiol Functionality into COFs

| Modification Strategy | Description | Key Advantages |

| Direct Synthesis | Utilizes thiol-containing monomers as building blocks during the initial framework construction. | Uniform distribution of functional groups; precise control over the framework's chemical composition. rsc.org |

| Post-Synthetic Modification (PSM) | Introduces thiol groups into a pre-synthesized framework through chemical reactions. | Allows for the incorporation of functional groups that may be sensitive to the initial synthesis conditions; versatile for creating a wide range of functional materials. rsc.orgnih.gov |

The use of a substituted monomer like this compound could influence the stacking and connectivity of the framework layers. The bulky bromine atoms and the thiol group can introduce steric effects that alter the pore dimensions compared to a non-functionalized analogue. researchgate.net This provides a method to systematically tune the microporosity of the final material, which is critical for applications like gas storage and molecular separation. researchgate.net

The introduction of thiol groups into the pores of COFs is a well-established method for enhancing their affinity for specific chemical species, particularly heavy metal ions. mdpi.comdeakin.edu.au The soft sulfur atom of the thiol group has a strong binding affinity for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). mdpi.commdpi.com

Thiol-functionalized COFs have demonstrated exceptional performance in removing heavy metals from water. nih.govnih.gov For example, a thiol-modified COF showed a maximum adsorption capacity for Hg(II) of 383 mg g⁻¹. nih.gov Another study reported that a thiol-functionalized COF could effectively adsorb aluminum (Al³⁺), iron (Fe²⁺), and manganese (Mn²⁺) ions from aqueous solutions. mdpi.com The presence of this compound moieties within a COF would be expected to impart a high affinity for such metal ions, making it a promising material for environmental remediation. mdpi.comdeakin.edu.au

Table 2: Adsorption Capacities of Thiol-Functionalized Materials for Various Metal Ions

| Functional Material | Target Ion | Maximum Adsorption Capacity (mg/g) |

| Thiol-functionalized magnetic COF | Hg²⁺ | 383 nih.gov |

| Thiol-functionalized polymer (2a) | Pb²⁺ | 53.7 mdpi.com |

| Thiol-functionalized polymer (2a) | Cd²⁺ | 43.8 mdpi.com |

| TPB-DMTP-COF-SH | Fe²⁺ | 8.5 mdpi.com |

| TPB-DMTP-COF-SH | Al³⁺ | 3.27 mdpi.com |

Advanced Characterization Methodologies for Research on 2,3,4 Tribromobenzene 1 Thiol Derivatives

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is indispensable for probing the molecular framework of 2,3,4-Tribromobenzene-1-thiol. Each technique provides a unique piece of the structural puzzle, from atomic connectivity to the electronic environment and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound in solution.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. fiveable.me For this compound, the spectrum is expected to show distinct signals for the thiol proton (-SH) and the two remaining aromatic protons. The thiol proton typically appears as a singlet with a variable chemical shift, influenced by solvent and concentration. The two aromatic protons (H-5 and H-6) would appear as an AX or AB spin system of two doublets, with their chemical shifts influenced by the electron-withdrawing bromine atoms and the electron-donating thiol group. The coupling constant between these adjacent protons would confirm their ortho relationship.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. masterorganicchemistry.com Due to the molecule's asymmetry, six distinct signals are expected for the six carbons of the benzene (B151609) ring. The chemical shifts are significantly affected by the substituents. Carbons bonded to the electronegative bromine atoms (C-2, C-3, C-4) will be shifted downfield, while the carbon attached to the sulfur (C-1) will also show a characteristic shift. Carbons C-5 and C-6 will have shifts typical for substituted aromatic rings.

Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacency. An HSQC spectrum would correlate each aromatic proton signal with its directly attached carbon atom (H-5 to C-5 and H-6 to C-6), allowing for unambiguous assignment of the ¹³C NMR spectrum.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | ~7.0 - 7.8 | Doublet | Two signals expected for H-5 and H-6. |

| ¹H (Thiol) | ~3.0 - 4.5 | Singlet | Shift is variable and depends on solvent and concentration. |

| ¹³C (C-S) | ~125 - 135 | Singlet | Chemical shift for carbon attached to the thiol group. |

| ¹³C (C-Br) | ~110 - 125 | Singlet | Three distinct signals expected for C-2, C-3, and C-4. |

| ¹³C (C-H) | ~128 - 140 | Singlet | Two signals expected for C-5 and C-6. |

S-H Stretch: The thiol S-H stretching vibration is a key diagnostic band. It typically appears in the region of 2550-2600 cm⁻¹. This band is often weak in the IR spectrum but can produce a more intense signal in the Raman spectrum. cdnsciencepub.com

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are expected above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. pressbooks.pub

Aromatic C=C Stretch: The benzene ring itself gives rise to several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-Br Stretch: The carbon-bromine stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 700 cm⁻¹. The presence of multiple C-Br bonds may lead to a complex pattern of absorptions in this area.

C-S Stretch: The carbon-sulfur stretch is generally a weak to medium absorption in the 600-780 cm⁻¹ range.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium | Medium |

| Thiol S-H Stretch | 2550 - 2600 | Weak | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |

| C-S Stretch | 600 - 780 | Weak to Medium | Medium |

| C-Br Stretch | 500 - 700 | Strong | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated π-system of the benzene ring.

UV-Vis Absorption: Aromatic compounds typically exhibit strong absorptions in the ultraviolet region. Benzene itself shows absorptions around 204 nm and a less intense, structured band between 255-275 nm. pressbooks.pub The presence of the thiol and multiple bromine substituents on the ring is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and potentially increase their intensity (hyperchromic effect). This is due to the extension of the conjugated system by the lone pairs on the sulfur and bromine atoms.

Fluorescence: While many aromatic molecules are fluorescent, compounds containing heavy atoms like bromine often exhibit quenched fluorescence. This phenomenon, known as the "heavy-atom effect," promotes intersystem crossing from the excited singlet state to a triplet state, which then typically decays non-radiatively. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

Table 3: Expected Electronic Spectroscopy Data for this compound

| Spectroscopy Type | Expected λ_max (nm) | Associated Transition | Notes |

| UV-Vis | ~210 - 230 | π → π | Intense absorption band. |

| UV-Vis | ~260 - 290 | π → π | Less intense band, shifted to longer wavelength compared to benzene. |

| Fluorescence | Weak or None | - | Emission is likely quenched by the heavy bromine atoms. |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. nih.gov

Isotopic Pattern: A key feature in the mass spectrum of this compound is the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. For a molecule containing three bromine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is a definitive indicator of the presence of three bromine atoms. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). nih.govacs.org This allows for the calculation of the exact elemental formula (C₆H₃Br₃S), distinguishing it from other compounds with the same nominal mass.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. mdpi.comacs.orgresearchgate.net This is particularly useful for analyzing the compound within complex mixtures, allowing for its isolation and identification.

Table 4: Theoretical Isotopic Distribution for the Molecular Ion [C₆H₃Br₃S]⁺

| Ion | Mass (Da) | Relative Abundance (%) |

| [C₆H₃⁷⁹Br₃S]⁺ | 345.74 | 25.5 |

| [C₆H₃⁷⁹Br₂⁸¹BrS]⁺ | 347.74 | 75.6 |

| [C₆H₃⁷⁹Br⁸¹Br₂S]⁺ | 349.74 | 74.8 |

| [C₆H₃⁸¹Br₃S]⁺ | 351.74 | 24.5 |

Note: Based on the molecular formula C₆H₃Br₃S. The most abundant isotopes of C, H, and S are used for this simplified illustration.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements on a material's surface. bris.ac.ukntu.edu.tw For this compound, particularly when studied as a self-assembled monolayer or thin film, XPS provides critical information.

Elemental Confirmation: Survey scans confirm the presence of Carbon (C 1s), Bromine (Br 3d), and Sulfur (S 2p) in the sample.

Chemical State Analysis: High-resolution scans of the core level peaks provide binding energy information that relates to the chemical environment.

Sulfur (S 2p): The binding energy of the S 2p peak can distinguish between a free thiol (R-SH), a bound thiolate (e.g., bonded to a metal surface), or oxidized sulfur species (sulfonates, etc.). For a free thiol, the S 2p₃/₂ peak is expected around 163.5-164.0 eV, whereas a thiolate bound to gold appears at a lower binding energy of ~162 eV. acs.org

Bromine (Br 3d): The Br 3d peak is characteristic of covalently bonded bromine. The Br 3d₅/₂ peak for C-Br bonds is typically observed around 70-71 eV. researchgate.net

Carbon (C 1s): The C 1s spectrum can be deconvoluted to show components for C-C/C-H bonds (~285 eV), C-S bonds, and C-Br bonds (typically at slightly higher binding energies).

Table 5: Expected XPS Binding Energies for this compound

| Element (Orbital) | Expected Binding Energy (eV) | Information Provided |

| C 1s | ~285.0 | Corresponds to aromatic C-C and C-H bonds. |

| C 1s (C-S/C-Br) | ~286.0 - 287.0 | Higher binding energy shoulder indicates carbons bonded to heteroatoms. |

| S 2p₃/₂ | ~163.5 - 164.0 | Confirms the presence of a neutral thiol (-SH) group. acs.org |

| Br 3d₅/₂ | ~70.0 - 71.0 | Confirms the presence of covalent C-Br bonds. researchgate.net |

Diffraction Techniques for Solid-State Structural Analysis

While spectroscopic methods excel at defining molecular structure, diffraction techniques are unparalleled for determining how molecules are arranged in the solid state.

Single-crystal X-ray diffraction is the most powerful method for obtaining a complete three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique can provide precise data on: